N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a thiophene carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of action
Compounds with a 1,3-benzodioxole moiety have been reported to possess a wide range of biological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Mode of action
The preliminary mechanism of the inhibitory effect of similar compounds was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Biochemical pathways
The results illustrated that similar compounds could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Result of action
Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling of the benzo[d][1,3]dioxole and thiazole rings: This step involves the formation of an amide bond between the benzo[d][1,3]dioxole moiety and the thiazole ring using coupling reagents such as EDCI or DCC.
Introduction of the thiophene carboxamide group: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole and thiazole moieties and have been studied for their antitumor activities.
3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound features a similar thiophene carboxamide group and has shown inhibition of VEGFR1, indicating its potential anti-angiogenic activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-17(20-9-12-3-5-14-15(8-12)26-11-25-14)6-4-13-10-28-19(21-13)22-18(24)16-2-1-7-27-16/h1-3,5,7-8,10H,4,6,9,11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEJEEMVGSUIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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